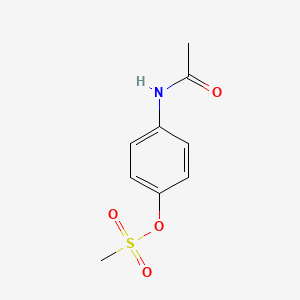

4-Acetamidophenyl methanesulfonate

Description

Contextual Significance of Aryl Sulfonate Esters in Advanced Synthetic Strategies

Aryl sulfonate esters, including methanesulfonates (mesylates), tosylates, and triflates, are a cornerstone of modern organic synthesis due to their exceptional utility as leaving groups. eurjchem.comclockss.org The sulfonate group is highly electron-withdrawing, which makes the corresponding C-O bond susceptible to cleavage. This property allows phenols, which are generally poor nucleofuges, to be converted into excellent substrates for a wide array of synthetic transformations. clockss.org

The significance of aryl sulfonate esters is particularly evident in their application as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. clockss.orgrsc.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing complex organic molecules, including pharmaceuticals and materials. nih.gov

Key Applications of Aryl Sulfonate Esters:

Suzuki-Miyaura Coupling: Aryl sulfonates readily participate in palladium-catalyzed reactions with boronic acids to form biaryl compounds. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: They serve as effective substrates for the palladium-catalyzed formation of C-N bonds, enabling the synthesis of arylamines. nih.govnih.gov

Sonogashira Coupling: The formation of carbon-carbon bonds between aryl sulfonates and terminal alkynes is another important application.

Protecting Groups: The sulfonate group can be used to protect phenolic hydroxyl groups, offering stability under various reaction conditions before being cleaved when needed. clockss.org

The reactivity of the sulfonate leaving group can be tuned by altering the substituents on the sulfur atom. For instance, triflates are generally more reactive than tosylates, which are in turn more reactive than mesylates. This tunability provides chemists with a versatile toolkit to achieve desired synthetic outcomes.

Overview of Research Trajectories for 4-Acetamidophenyl Methanesulfonate (B1217627) and Related Structural Motifs

While direct and extensive research focusing solely on 4-Acetamidophenyl methanesulfonate is specialized, its study is emblematic of broader research trends involving its key structural components: the paracetamol backbone and the aryl methanesulfonate functionality.

Research involving this compound and its analogs primarily follows these trajectories:

Intermediate in Multi-Step Synthesis: The conversion of paracetamol to 4-Acetamidophenyl methanesulfonate is a key step in the synthesis of other derivatives. The methanesulfonate group serves as a handle for introducing new functional groups at the 4-position of the acetanilide (B955) ring through nucleophilic substitution or cross-coupling reactions. For example, it can be a precursor for creating prodrugs or analogs of paracetamol with modified properties. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide often proceeds through the activation of the hydroxyl group, a role fulfilled by mesylation. google.com

Probing Reaction Mechanisms: Due to its well-defined structure, 4-Acetamidophenyl methanesulfonate can be used as a model substrate to study the mechanisms of reactions involving aryl sulfonate esters. cdnsciencepub.com Researchers can investigate the kinetics and stereochemistry of its reactions to gain a deeper understanding of fundamental processes like nucleophilic aromatic substitution and oxidative addition in catalytic cycles.

Development of Novel Synthetic Methods: The compound serves as a test case for new synthetic methodologies. For instance, novel catalytic systems for cross-coupling reactions are often tested on a range of aryl sulfonates, including those with functional groups like the acetamido moiety, to assess their scope and functional group tolerance. rsc.orgrsc.org The development of visible-light-induced methods for synthesizing sulfonic esters represents a recent advancement in this area. rsc.org

The structural motif of an amide-containing aryl sulfonate is also explored in the context of creating compounds with specific biological activities, where the sulfonate may act as a leaving group for covalent binding or as a stable structural element. nih.gov The synthesis of various N-aryl amides is a field of significant interest for producing compounds with applications in pharmaceuticals and dyes. google.com

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)14-15(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAKHQKXGYHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetamidophenyl Methanesulfonate and Its Precursors

Direct Synthesis Strategies for 4-Acetamidophenyl Methanesulfonate (B1217627)

The direct synthesis of 4-acetamidophenyl methanesulfonate primarily involves the esterification of a phenolic precursor. This approach leverages the reactivity of aromatic alcohols with methanesulfonyl chloride to form the desired methanesulfonate ester.

Conversion of Aromatic Alcohols to Methanesulfonate Esters

The conversion of aromatic alcohols, specifically phenols, into methanesulfonate esters is a fundamental transformation in organic synthesis. libretexts.org This reaction provides a pathway to introduce the methanesulfonate group onto an aromatic ring, which can serve as a leaving group in subsequent nucleophilic substitution reactions. In the context of 4-acetamidophenyl methanesulfonate, the starting material is 4-acetamidophenol (paracetamol). The hydroxyl group of the phenol (B47542) is the target for esterification. While phenols are generally less reactive than aliphatic alcohols in esterification reactions, the process can be facilitated by using a suitable base and solvent. libretexts.org The reaction proceeds with retention of configuration at the carbon atom attached to the hydroxyl group because the C-O bond of the alcohol is not broken during the process. libretexts.org

Utilization of Methanesulfonyl Chloride in Esterification Reactions

Methanesulfonyl chloride (MsCl) is the key reagent for the esterification of 4-acetamidophenol. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an appropriate solvent like dichloromethane. commonorganicchemistry.com The base serves to neutralize the hydrogen chloride that is generated during the reaction. libretexts.org The mechanism is believed to involve the initial formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂) through an E1cb elimination of methanesulfonyl chloride, which is then attacked by the phenoxide ion of 4-acetamidophenol. wikipedia.org This is followed by a rapid proton transfer to yield the final product, 4-acetamidophenyl methanesulfonate. Methanesulfonic anhydride (B1165640) can also be used, which has the advantage of not producing an alkyl chloride side product. commonorganicchemistry.com

Table 1: Reaction Conditions for Mesylate Formation

| Reagent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | Cooled or Room Temperature | A potential side product is the corresponding alkyl chloride. commonorganicchemistry.com |

Synthesis of Key Intermediates for 4-Acetamidophenyl Methanesulfonate Derivatization

The synthesis of derivatives of 4-acetamidophenyl methanesulfonate often requires the preparation of specific intermediates. These intermediates can then be modified to introduce various functional groups.

Preparation of Sodium (4-acetamidophenyl)(hydroxy)methanesulfonate

While direct searches did not yield a specific preparation method for sodium (4-acetamidophenyl)(hydroxy)methanesulfonate, related compounds like sodium hydroxymethanesulfonate are known. chemicalbull.com This compound, also known as formaldehyde (B43269) sodium bisulfite, is a solid used in various syntheses. chemicalbull.com The synthesis of methanesulfonate salts can be achieved through several routes, including the reaction of a metal chloride with methanesulfonic acid, followed by removal of hydrochloric acid. rsc.org Another method involves the anodic dissolution of a metal in a methanesulfonic acid solution. googleapis.com A patent describes a method for preparing methanesulfonic acid from sodium methanesulfonate using hydrogen chloride gas in an ethanol (B145695) solvent with a cyclodextrin (B1172386) catalyst. google.com

Generation of Acetamidophenyl Moieties for Subsequent Functionalization

The acetamidophenyl group is a common structural motif in many organic molecules. The synthesis of 4-acetamidophenyl acetate (B1210297), an intermediate in the synthesis of paracetamol, has been reported. medchemexpress.com One method involves the reaction of 4-aminophenol (B1666318) with acetic anhydride in ethyl acetate, which gives quantitative yields of the intermediate. aber.ac.uk Another approach utilizes the reaction of paracetamol with acetyl chloride. These acetamidophenyl intermediates can be further functionalized. For example, 2-acetamido-5,6-dihalophenyl acetates have been synthesized as precursors for other complex molecules. fordham.edu The generation of various acetamidophenyl derivatives allows for the exploration of a wide range of chemical space for drug discovery and other applications. researchgate.net

Table 2: Synthesis of Acetamidophenyl Intermediates

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Aminophenol | Acetic Anhydride | Ethyl Acetate | 4-Acetamidophenyl acetate aber.ac.uk |

Optimization and Industrial Applicability Considerations in Methanesulfonate Synthesis

For the synthesis of methanesulfonates to be industrially viable, several factors must be considered, including cost-effectiveness, environmental impact, and process safety. rsc.org The large-scale production of methanesulfonic acid (MSA) is a prerequisite. rsc.org One industrial process involves the reaction of methane (B114726) with oleum (B3057394) in the presence of a sulfonyl peroxide initiator. rsc.org Another method is the chlorination of methanethiol, although this process involves hazardous materials and can lead to impurities. rsc.org

The formation of sulfonate esters can be influenced by various processing parameters. pqri.org Studies on the formation of methyl methanesulfonate from methanol (B129727) and methanesulfonic acid have shown that the reaction is significantly affected by temperature, the presence of water, and the neutralization of the acid. acs.org Lower temperatures and the presence of even small amounts of water can dramatically reduce the formation of the sulfonate ester. acs.org These findings are crucial for controlling the levels of potentially genotoxic sulfonate ester impurities in active pharmaceutical ingredients (APIs). pqri.org

The choice of raw materials and reaction conditions is also critical for industrial applications. For instance, a patented method for preparing tin methanesulfonate utilizes a waste methyl sulfonate catalyst, highlighting a strategy for waste utilization and cost reduction. google.com The process involves refining the solid catalyst, dissolving it, and then reacting it with tin in the presence of methanesulfonic acid. google.com Such integrated processes that minimize waste and utilize readily available materials are key to sustainable industrial synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Acetamidophenyl Methanesulfonate

4-Acetamidophenyl Methanesulfonate (B1217627) as a Superior Leaving Group in Organic Transformations

The utility of 4-acetamidophenyl methanesulfonate in organic synthesis is significantly influenced by its behavior as a leaving group. Sulfonate esters, in general, are recognized as excellent leaving groups, rendering alcohols as reactive as alkyl halides. periodicchemistry.com This enhanced reactivity stems from the fact that the sulfonate anion is a very weak base, stabilized by resonance, making its departure from a molecule energetically favorable. periodicchemistry.com The conversion of a hydroxyl group, which is a poor leaving group, into a sulfonate ester dramatically increases its reactivity in nucleophilic substitution and elimination reactions. periodicchemistry.comnih.gov

Nucleophilic substitution reactions are fundamental in organic chemistry and proceed primarily through two distinct mechanisms: Sₙ1 and Sₙ2. masterorganicchemistry.comkhanacademy.org The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comorganic-chemistry.org

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. masterorganicchemistry.comorganic-chemistry.org This process leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org For an Sₙ2 reaction to occur efficiently, the substrate should be sterically unhindered. masterorganicchemistry.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, on the other hand, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers (racemization). organic-chemistry.orgmasterorganicchemistry.com The stability of the carbocation is a crucial factor for the Sₙ1 pathway; thus, tertiary substrates are more prone to react via this mechanism. masterorganicchemistry.com

The excellent leaving group ability of sulfonates like 4-acetamidophenyl methanesulfonate facilitates both Sₙ1 and Sₙ2 reactions. organic-chemistry.orglibretexts.org For primary alcohols, conversion to a sulfonate ester followed by an Sₙ2 reaction is a common strategy. libretexts.org For tertiary alcohols, the formation of a sulfonate ester can promote an Sₙ1 reaction due to the stability of the resulting tertiary carbocation. libretexts.org

A key advantage of using sulfonate esters in stereospecific synthesis is that the conversion of an alcohol to a sulfonate ester proceeds with retention of configuration because the C-O bond of the alcohol is not broken during this step. libretexts.org Subsequent Sₙ2 reaction then proceeds with a predictable inversion of configuration. libretexts.org

The reactivity of sulfonate esters as leaving groups can be fine-tuned by altering the substituents on the sulfonyl group. Commonly used sulfonate esters in organic synthesis include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com The leaving group ability is inversely related to the basicity of the departing anion; a more stable anion is a better leaving group. reddit.com

The stability of the sulfonate anion is influenced by the electronic effects of the R group attached to the sulfur atom. Electron-withdrawing groups enhance the stability of the anion through inductive effects and/or resonance, thereby increasing the leaving group ability.

| Sulfonate Ester | R Group | Relative Leaving Group Ability |

| Mesylate | CH₃ | Good |

| Tosylate | p-CH₃C₆H₄ | Good |

| Triflate | CF₃ | Excellent |

This table provides a qualitative comparison of the leaving group abilities of common sulfonate esters.

The triflate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms. periodicchemistry.com Mesylates and tosylates are also very effective and widely used. periodicchemistry.comnih.gov The relative reactivity of leaving groups has been estimated to follow the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Recent research has also explored the development of "nucleophile assisting leaving groups" (NALG), where an ether linkage is incorporated into the arylsulfonate structure. nih.gov These modifications can lead to significantly increased reaction rates and selectivity for specific metal halide nucleophiles. nih.gov

Reaction Kinetics and Solvolysis Studies of Methanesulfonate Ester Formation and Degradation

The formation and degradation of methanesulfonate esters are critical aspects, particularly in pharmaceutical manufacturing, where they can be potential impurities. researchgate.netacs.org

The formation of sulfonate esters from the reaction of a sulfonic acid with an alcohol has been a subject of detailed mechanistic studies. acs.orgpqri.org Isotopic labeling studies using ¹⁸O-labeled methanol (B129727) have confirmed that the reaction between methanesulfonic acid and methanol proceeds via cleavage of the C-O bond of the alcohol. acs.orgpqri.orgresearchgate.net This is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters. acs.orgpqri.org

The rate of sulfonate ester formation is highly dependent on the reaction conditions. researchgate.netacs.org Key findings from these studies include:

High concentrations of both sulfonic acid and alcohol are required. researchgate.netacs.org

The presence of water significantly reduces the rate of ester formation . researchgate.netacs.orgpqri.org This is due to water competing with the alcohol for protons and also providing a faster hydrolytic pathway for the degradation of the formed ester. pqri.orgenovatia.com

The reaction is dependent on the concentrations of the sulfonate anion and the protonated alcohol . researchgate.netacs.org

The presence of even a slight excess of a base will prevent the formation of the sulfonate ester . researchgate.netacs.orgacs.org

The general mechanism for the formation of a sulfonate ester from an alcohol and a sulfonyl chloride in the presence of a base like pyridine (B92270) involves the initial attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by deprotonation of the resulting oxonium ion by the base to yield the neutral sulfonate ester. youtube.com

Kinetic modeling is a powerful tool for understanding and predicting the behavior of chemical reactions. youtube.com In the context of methanesulfonate esters, kinetic models have been developed to describe their formation and degradation under various conditions. acs.orgenovatia.com These models are valuable for process development scientists to design control strategies where the risk of sulfonate ester formation exists. acs.org

Software such as DynoChem can be used to statistically fit experimental data to determine rate constants and activation energies. enovatia.com These models can incorporate the effects of temperature, water content, and the presence of acids or bases on the reaction rates. pqri.orgresearchgate.netenovatia.com For example, kinetic modeling has shown that the conversion of methanesulfonic acid and an alcohol to the corresponding sulfonate ester at 70 °C can be in the range of 0.3-1% within 24 hours under anhydrous conditions. enovatia.com The models also quantitatively demonstrate the dramatic decrease in ester formation with increasing water content. enovatia.com

Kinetic modeling can also be applied to understand the interplay between chemical reaction rates and physical processes, such as the removal of a volatile byproduct to drive a reaction to completion. youtube.com The development of accurate kinetic models relies on reliable analytical methods for quantifying the reactants and products over time. enovatia.comrsc.org

Mechanistic Insights into Covalent Modification Strategies Involving Sulfonates

Covalent modification is a strategy used in drug design to achieve potent and durable effects by forming a covalent bond between a drug molecule and its biological target. nih.gov Sulfonate esters can be employed as reactive electrophiles in this context. The strategy often involves a non-covalent binding event that brings a weakly reactive group on the drug into close proximity with a nucleophilic amino acid residue on the target protein, facilitating a localized covalent reaction. nih.gov

The mechanism of covalent modification by sulfonates typically involves nucleophilic attack by a residue on the protein (e.g., cysteine, lysine, or histidine) on the electrophilic carbon of the sulfonate ester, leading to the displacement of the sulfonate leaving group.

Recent advancements have focused on designing sulfonate-based reagents for specific applications. For instance, glycosyl sulfonates have been developed for stereospecific C-glycosylation reactions. researchgate.net Mechanistic studies, including kinetic isotope effect measurements and DFT calculations, have been used to support the proposed reaction pathways. researchgate.net

Furthermore, supported sulfonic acid materials are being investigated for applications such as the reactive adsorption of volatile organic compounds. mdpi.com The nature of the support material can influence the anchoring of the sulfonic acid groups (covalent vs. ion-paired), which in turn affects their reactivity. mdpi.com

Applications of 4 Acetamidophenyl Methanesulfonate in Advanced Organic Synthesis

Utilization in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the assembly of complex organic scaffolds. 4-Acetamidophenyl methanesulfonate (B1217627) serves as an important precursor in this context, particularly due to the reactivity of the mesylate group as a leaving group in cross-coupling reactions.

The Stille cross-coupling reaction is a powerful method for creating sp²-sp² carbon-carbon bonds by reacting an organotin compound with an organic halide or sulfonate in the presence of a palladium catalyst. libretexts.orgwikipedia.org Historically, this reaction was often limited to aryl iodides, bromides, and triflates. libretexts.org However, recent advancements have expanded the scope to include more readily available and cost-effective aryl sulfonates, such as mesylates and tosylates. nih.gov

A significant breakthrough was the development of a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂), the biarylphosphine ligand XPhos, and cesium fluoride (B91410) (CsF) in tert-butanol. This system has proven effective for the Stille cross-coupling of a variety of aryl and heteroaryl mesylates with organostannanes. nih.gov Notably, these conditions are tolerant of various functional groups on the aryl sulfonate, including the acetamido group present in 4-acetamidophenyl methanesulfonate. nih.gov This tolerance is crucial as it allows for the direct use of the compound without the need for additional protection and deprotection steps. The reaction successfully couples unactivated aryl mesylates, as well as those containing electron-withdrawing groups, with a range of aryl- and heteroarylstannanes. nih.gov

Table 1: Stille Cross-Coupling of Aryl Sulfonates

| Aryl Sulfonate | Stannane Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl Mesylate | Trimethyl(phenyl)stannane | Pd(OAc)₂/XPhos, CsF | Biphenyl | 78% | nih.gov |

| 4-Tolyl Tosylate | Trimethyl(phenyl)stannane | Pd(OAc)₂/XPhos, CsF | 4-Methyl-1,1'-biphenyl | 86% | nih.gov |

This table illustrates the general applicability of the catalyst system for Stille cross-coupling of aryl sulfonates, including the potential use of functionalized substrates like 4-acetamidophenyl methanesulfonate.

The ability of 4-acetamidophenyl methanesulfonate to participate in palladium-catalyzed cross-coupling reactions makes it a valuable tool for constructing complex aromatic scaffolds. These scaffolds are the core structures of many pharmaceuticals, agrochemicals, and materials. uwindsor.ca The Stille reaction, in particular, is prized for its functional group tolerance and the stability of the organostannane reagents, allowing for the synthesis of highly functionalized biaryl systems. libretexts.org

By using 4-acetamidophenyl methanesulfonate as one of the coupling partners, chemists can introduce the 4-acetamidophenyl moiety into a larger molecular framework. This is significant because the acetamido group can be a key pharmacophore or can be further modified. For example, hydrolysis of the acetamide (B32628) reveals a primary aniline, which can then be used in a wide array of subsequent chemical transformations, such as diazotization or amide bond formation, to build even more complex structures.

Building Block for the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are a major class of organic molecules, with a vast number found in nature and in synthetic drugs. chemrxiv.orgresearchgate.net 4-Acetamidophenyl methanesulfonate can serve as a precursor for the synthesis of various heterocyclic systems, most notably those containing a benzimidazole (B57391) core.

Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene (B151609) and imidazole (B134444) rings. nih.govyoutube.comnih.gov This scaffold is of great interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. nih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a carboxylic acid or its equivalent. youtube.com

While direct use of 4-acetamidophenyl methanesulfonate in a one-pot benzimidazole synthesis is not commonly reported, it can be envisioned as a strategic starting material. The methanesulfonate group, being an excellent leaving group, can be displaced by a nitrogen nucleophile. A plausible synthetic route could involve the transformation of 4-acetamidophenyl methanesulfonate into a suitably substituted o-phenylenediamine, which would then undergo cyclization to form a benzimidazole ring bearing the acetamido group at a specific position. The presence of the acetamido group can influence the electronic properties and biological activity of the final benzimidazole derivative. nih.gov

Table 2: General Methods for Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| o-Phenylenediamine, Formic Acid | Reflux | Classical and straightforward method | youtube.com |

| o-Phenylenediamine, Aldehydes | p-Toluenesulfonic acid, grinding | Solvent-free, high efficiency | nih.gov |

This table outlines common strategies for synthesizing the benzimidazole core, for which a derivative of 4-acetamidophenyl methanesulfonate could potentially serve as a precursor.

The mesylate group of 4-acetamidophenyl methanesulfonate is a key feature that allows for its use as a precursor for a variety of other functionally modified acetamidophenyl compounds. As a good leaving group, the mesylate can be readily displaced by a wide range of nucleophiles in SNAr (nucleophilic aromatic substitution) reactions, although such reactions are more common with electron-withdrawing activating groups. More commonly, the mesylate group makes the phenolic oxygen from which it was derived a good leaving group in cross-coupling reactions.

This reactivity allows for the introduction of new functional groups at the 4-position of the acetamidophenyl ring. For instance, reaction with various nucleophiles can lead to the formation of ethers, thioethers, or amines, all while preserving the acetamido group. This versatility makes 4-acetamidophenyl methanesulfonate a valuable intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The parent molecule, N-(4-hydroxyphenyl)acetamide (paracetamol), can be mesylated to form 4-acetamidophenyl methanesulfonate, thereby activating the phenolic position for further chemical elaboration.

Role in the Synthesis of Specific Methanesulfonate-Containing Molecules

While the mesylate group is often used as a leaving group, it can also be retained in the final molecule to serve a specific function. Methanesulfonates are known to be present in various biologically active compounds and can influence properties such as solubility and bioavailability.

Although specific examples of complex molecules synthesized from 4-acetamidophenyl methanesulfonate where the mesylate group is a key part of the final structure are not extensively documented in readily available literature, its role as a building block can be inferred from the general chemistry of sulfonate esters. The formation of methanesulfonate esters from alcohols and methanesulfonic acid is a well-understood process. nih.gov The stability of the methanesulfonate group under certain conditions allows for it to be carried through multi-step syntheses. Furthermore, methanesulfonate anions have been utilized as components of palladium precatalysts for cross-coupling reactions, highlighting their compatibility with and role in modern synthetic methodologies. rsc.org The presence of both the acetamido and methanesulfonate groups on a simple aromatic ring provides a scaffold that can be incorporated into larger, more complex molecules where these functionalities may play a role in biological activity or material properties.

Theoretical and Computational Chemistry Approaches to 4 Acetamidophenyl Methanesulfonate

Quantum Chemical Studies on the Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-Acetamidophenyl methanesulfonate (B1217627). By modeling the molecule, we can determine various quantum chemical parameters that correlate with its chemical behavior.

The electronic properties of acetanilide (B955) derivatives have been studied using DFT methods like B3LYP with a 6–311++G(d,p) basis set. researchgate.net These studies calculate key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. researchgate.net

For 4-Acetamidophenyl methanesulfonate, the acetamido group (-NHCOCH₃) is an electron-donating group, which increases the electron density on the phenyl ring, particularly at the ortho and para positions. This electronic effect influences the molecule's nucleophilicity and its susceptibility to electrophilic attack. Conversely, the methanesulfonate (-OSO₂CH₃) group is a good leaving group, a property that is central to its reactivity in nucleophilic substitution reactions.

The reactivity of substituted phenyl methanesulfonates has been explored in reactions with various nucleophiles. nih.govacs.org These studies often employ Hammett and Brønsted-type plots to correlate reaction rates with substituent effects, providing a quantitative measure of electronic influence on reactivity. nih.govacs.org The local ionization energy surfaces can also be calculated to predict the most nucleophilic sites within a molecule, offering a more nuanced view than simple resonance theory. ed.ac.uk For 4-Acetamidophenyl methanesulfonate, the interplay between the electron-donating acetamido group and the phenyl ring's electronic system dictates the regioselectivity of its reactions.

Below is a table illustrating typical quantum chemical parameters that can be calculated for aromatic compounds, which would be relevant for assessing the reactivity of 4-Acetamidophenyl methanesulfonate.

| Parameter | Description | Typical Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons (increased nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons (increased electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap generally corresponds to higher reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Related to the molecule's ability to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Related to the molecule's ability to undergo reduction. |

| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and reactivity. |

| Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |

| Softness (S) | The reciprocal of hardness. | A measure of the molecule's polarizability and reactivity. |

This table is illustrative and the specific values would need to be calculated for 4-Acetamidophenyl methanesulfonate.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For 4-Acetamidophenyl methanesulfonate, key reactions include nucleophilic aromatic substitution (SNAr) and hydrolysis.

Studies on aryl methanesulfonates have shown that they can undergo SNAr reactions where the methanesulfonate group is displaced by a nucleophile. nih.gov Computational analysis using methods like DFT can model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy to determine the activation barrier. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. nih.gov

For instance, in the reaction of a substituted phenyl methanesulfonate with a nucleophile, computational models can distinguish between a concerted mechanism, where bond formation and cleavage occur simultaneously, and a stepwise mechanism involving a distinct intermediate. The nature of the substituents on the phenyl ring can influence which mechanism is favored. nih.govacs.org

The hydrolysis of sulfonate esters has also been a subject of computational investigation. These studies help to understand the stability of these compounds in aqueous environments and the factors that influence their rate of decomposition. The mechanism can be complex, and computational models can help to interpret experimental observations.

The following table outlines the types of information that can be obtained from computational modeling of a reaction involving 4-Acetamidophenyl methanesulfonate.

| Computational Output | Significance |

| Optimized Geometries | Provides the 3D structure of reactants, products, intermediates, and transition states. |

| Reaction Energy Profile | A plot of energy versus the reaction coordinate, showing the relative energies of all species along the reaction pathway. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state, which determines the reaction rate. |

| Transition State Vibrational Frequencies | A single imaginary frequency confirms a true transition state and describes the motion along the reaction coordinate. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and orbital interactions to understand bonding changes during the reaction. rsc.org |

This table describes the general outputs of computational reaction modeling.

Molecular Dynamics Simulations Related to Methanesulfonate Systems

MD simulations can provide insights into:

Solvation: How solvent molecules, such as water, arrange themselves around the 4-Acetamidophenyl methanesulfonate molecule and the nature of the intermolecular interactions.

Conformational Dynamics: The flexibility of the molecule and the different shapes it can adopt in solution. This is particularly relevant for the acetamido and methanesulfonate groups, which can rotate.

Interactions with other molecules: How 4-Acetamidophenyl methanesulfonate might interact with other solutes or at interfaces, such as a water/organic solvent interface. researchgate.net

For example, coarse-grained molecular dynamics (CG-MD) has been used to study the assembly of PBAEs with siRNA, demonstrating how polymer lipophilicity and buffer conditions affect nanoparticle structure. nih.gov A similar approach could be used to model the aggregation or self-assembly of 4-Acetamidophenyl methanesulfonate under different conditions.

The table below summarizes the potential applications of molecular dynamics simulations for studying 4-Acetamidophenyl methanesulfonate.

| Simulation Aspect | Information Gained |

| System Setup | A simulation box is created containing the solute (4-Acetamidophenyl methanesulfonate) and solvent molecules. |

| Force Field | A set of parameters that defines the potential energy of the system based on the positions of the atoms. |

| Simulation Run | The equations of motion are solved iteratively to track the trajectory of each atom over time. |

| Analysis of Trajectories | Properties like radial distribution functions, root-mean-square deviation (RMSD), and interaction energies are calculated from the atomic trajectories. |

This table outlines the general methodology and potential insights from a molecular dynamics study.

Analytical and Spectroscopic Methodologies for Research on 4 Acetamidophenyl Methanesulfonate

In-Situ Reaction Monitoring Techniques in Organic Synthesis

Real-time monitoring of chemical reactions as they occur, known as in-situ or online monitoring, provides a wealth of data that is often missed with traditional offline analysis of quenched aliquots. americanpharmaceuticalreview.com This approach allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For the synthesis of 4-Acetamidophenyl methanesulfonate (B1217627), which typically involves the reaction of acetaminophen (B1664979) (4-hydroxyacetanilide) with a methanesulfonylating agent, in-situ techniques are invaluable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the kinetic and mechanistic analysis of organic reactions. researchgate.net Its ability to provide detailed structural information on molecules in solution makes it ideal for tracking the concentration changes of reactants, intermediates, and products over time. In the synthesis of 4-Acetamidophenyl methanesulfonate from acetaminophen and methanesulfonyl chloride, ¹H NMR can be employed to follow the disappearance of the phenolic proton of acetaminophen and the appearance of new signals corresponding to the methanesulfonate ester product.

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. This data allows for the determination of reaction rates and orders, providing insights into the reaction mechanism. For instance, the effect of base concentration or solvent polarity on the rate of sulfonylation can be quantitatively assessed. osti.gov While direct kinetic studies on 4-Acetamidophenyl methanesulfonate synthesis are not extensively published, the principles of using NMR for kinetic analysis are well-established for similar sulfonylation reactions. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Acetaminophen Mesylation

| Compound | Functional Group | Representative Chemical Shift (ppm) | Multiplicity |

| Acetaminophen | Phenolic -OH | ~9.5 | Singlet |

| Acetaminophen | Aromatic C-H | 6.8 - 7.5 | Multiplet |

| Acetaminophen | Acetyl -CH₃ | ~2.1 | Singlet |

| Methanesulfonyl Chloride | -SO₂CH₃ | ~3.5 | Singlet |

| 4-Acetamidophenyl methanesulfonate | Aromatic C-H | 7.2 - 7.7 | Multiplet |

| 4-Acetamidophenyl methanesulfonate | Acetyl -CH₃ | ~2.2 | Singlet |

| 4-Acetamidophenyl methanesulfonate | Methanesulfonyl -SO₂CH₃ | ~3.3 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, offers a non-destructive and information-rich method for real-time process monitoring. americanpharmaceuticalreview.comresearchgate.net These techniques are particularly well-suited for tracking changes in functional groups during a chemical reaction. In the synthesis of 4-Acetamidophenyl methanesulfonate, IR and Raman spectroscopy can monitor the disappearance of the broad O-H stretching vibration of the phenolic group in acetaminophen (typically around 3300 cm⁻¹) and the appearance of characteristic S=O stretching vibrations of the sulfonate ester group (around 1350 cm⁻¹ and 1170 cm⁻¹). researchgate.net

The use of fiber-optic probes allows these spectroscopic measurements to be taken directly within the reaction vessel, providing continuous data on the reaction's progress. youtube.com This real-time information is critical for determining reaction endpoints and can help in avoiding the formation of impurities due to over-reaction. Both Raman and IR have been successfully used to monitor a variety of chemical transformations in real-time. americanpharmaceuticalreview.comwasatchphotonics.com While Raman spectroscopy is often advantageous due to its insensitivity to water, IR can also be a powerful tool with the appropriate experimental setup. researchgate.netmdpi.com

Table 2: Key Vibrational Frequencies for Monitoring the Synthesis of 4-Acetamidophenyl methanesulfonate

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Change During Reaction |

| Phenolic O-H stretch | IR | ~3300 | Disappears |

| Sulfonyl S=O (asymmetric) | IR/Raman | ~1350 | Appears |

| Sulfonyl S=O (symmetric) | IR/Raman | ~1170 | Appears |

| C-O stretch (phenol) | IR | ~1260 | Shifts/Disappears |

| C-O-S stretch (ester) | IR/Raman | ~1000-800 | Appears |

To gain a more comprehensive understanding of complex reaction mechanisms, researchers can employ combined or hyphenated spectroscopic techniques. While specific applications to 4-Acetamidophenyl methanesulfonate are not widely documented, the principles are applicable. For example, coupling UV/Vis spectroscopy with NMR could provide complementary information. UV/Vis spectroscopy can be sensitive to changes in the electronic structure of the aromatic ring as the phenolic hydroxyl group is converted to a methanesulfonate ester. This can be particularly useful for tracking the concentration of chromophoric species.

By simultaneously acquiring UV/Vis and NMR data, a more detailed picture of the reaction can be formed. The UV/Vis data can provide rapid kinetic information, while the NMR data offers detailed structural information on all components of the reaction mixture. This combination can be powerful in distinguishing between different potential reaction pathways and identifying short-lived intermediates that may not be easily observable by a single technique.

Mass Spectrometry in Mechanistic Studies and Characterization of Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing reaction intermediates, which are often present in low concentrations and have short lifetimes. rsc.org In the context of the synthesis of 4-Acetamidophenyl methanesulfonate, MS can be used to detect and structurally elucidate potential intermediates formed during the sulfonylation reaction. Techniques such as electrospray ionization (ESI-MS) can be used to gently ionize molecules from the reaction mixture, allowing for their detection by the mass spectrometer.

By coupling MS with a separation technique like liquid chromatography (LC-MS), individual components of the reaction mixture can be separated before mass analysis. This is particularly useful for complex reaction mixtures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of detected ions, aiding in the identification of unknown intermediates. nih.gov Tandem mass spectrometry (MS/MS) experiments, where an ion of interest is isolated and fragmented, can provide further structural information to confirm the identity of proposed intermediates. nih.gov For example, in the study of related sulfonylation reactions, MS has been crucial in identifying reactive species. rsc.org

Chromatographic Techniques for Reaction Progression and Purity Assessment in Research

Chromatographic techniques are fundamental for both monitoring the progress of a reaction and assessing the purity of the final product in the research and development of 4-Acetamidophenyl methanesulfonate.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, the disappearance of the acetaminophen starting material and the formation of the 4-Acetamidophenyl methanesulfonate product can be quantified. This allows for the calculation of reaction conversion and yield. Furthermore, HPLC is essential for determining the purity of the isolated product by separating it from any unreacted starting materials, reagents, or side products. The degradation of acetaminophen has been successfully monitored using HPLC in various studies. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed, particularly for analyzing the volatile components of a reaction or for assessing the purity of the starting materials. For instance, GC-MS has been used to identify intermediate metabolites in the degradation of acetaminophen. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be visualized. This provides a quick assessment of whether the reaction is proceeding as expected.

Table 3: Common Chromatographic Methods for the Analysis of 4-Acetamidophenyl methanesulfonate Synthesis

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis | Quantitative data on reactant, product, and impurity concentrations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components, impurity profiling | Identification and quantification of volatile species and impurities |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of reaction progress |

Synthesis and Reactivity of Structural Analogues and Derivatives of 4 Acetamidophenyl Methanesulfonate

Aryl Sulfonates with Varied Aryl and Sulfonyl Moieties

Aryl sulfonate esters are recognized as versatile synthetic intermediates in organic chemistry. researchgate.netresearchgate.net Their utility stems from their roles as protecting groups for phenols and as effective electrophiles in cross-coupling reactions, where they serve as valuable alternatives to aryl halides. researchgate.net The reactivity of these compounds can be finely tuned by modifying both the aryl and sulfonyl portions of the molecule.

The nature of the substituent on the aryl ring significantly influences the reactivity of aryl sulfonates. For instance, the rate of nucleophilic attack on alkylating sulfonate esters has been shown to be a function of the electron-withdrawing or electron-donating character of the substituent on the aryl ring. science.gov Compounds bearing strong electron-withdrawing groups on the aryl ring exhibit enhanced reaction rates. science.gov

Transition-metal catalysis is frequently employed to activate the C–O bond in aryl sulfonates for cross-coupling reactions. researchgate.net Iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions between aryl sulfonates and Grignard reagents have been developed, demonstrating that aryl sulfonate esters are highly reactive activating groups. researchgate.net Similarly, palladium-catalyzed Suzuki-Miyaura coupling reactions effectively pair aryl sulfonates with arylboronic acids. researchgate.netrsc.org Aryl fluorosulfates, for example, have been successfully coupled with various arylboronic acids and potassium aryltrifluoroborates in the presence of a palladium catalyst to produce biaryl and terphenyl derivatives in moderate to excellent yields. rsc.org

The modification of the sulfonyl moiety also provides a route to alter reactivity. While methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) are common, other sulfonyl groups like trifluoromethanesulfonates (triflates) offer different levels of reactivity due to the high stability of the corresponding sulfonate anion. youtube.com

| Aryl Sulfonate Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Fluorosulfonates | Aryl Boronic Acids | Pd(OAc)₂, Et₃N in Water | Biaryls | Good to Quantitative | rsc.org |

| Bromophenyl Fluorosulfates | Aryl Boronic Acids & Potassium Aryltrifluoroborates | Palladium Catalyst | Unsymmetrical Terphenyls | Moderate to Excellent | rsc.org |

| Chlorobenzenesulfonates | Alkyl Grignard Reagents | Iron Catalyst | Alkylated Arenes | High to Excellent | researchgate.net |

| Aryl Tosylates/Mesylates | Arylboronic Acids | NHC-Palladium Catalyst, K₃PO₄·7H₂O | Biaryls | Good | researchgate.net |

Acetamidophenyl Derivatives with Alternative Leaving Groups

The methanesulfonate (B1217627) (mesylate) group in 4-acetamidophenyl methanesulfonate is a good leaving group, but its reactivity can be modulated by replacement with other functional groups. The conversion of an alcohol's hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, is a standard method for creating a substrate primed for nucleophilic substitution. libretexts.org This strategy can be applied to the phenolic precursor of the title compound, N-(4-hydroxyphenyl)acetamide, to install a variety of sulfonate esters.

The reactivity of these leaving groups generally correlates with the stability of the departing anion. youtube.com For example, triflates (OTf) are typically better leaving groups than tosylates (OTs), which are in turn better than mesylates (OMs), due to the superior resonance and inductive stabilization of the triflate anion. youtube.com

Beyond sulfonate esters, other functionalities can serve as leaving groups. Halides are common, though their introduction onto an aromatic ring requires different synthetic strategies than esterification. Another advanced strategy involves converting an amine into a suitable leaving group. While a simple sulfonamide is not prone to substitution, converting an amine to a disulfonylimide creates a potent leaving group. nih.gov This has been demonstrated in the conversion of amines to azides and alcohols with high inversion of configuration, indicating an Sₙ2-type mechanism. nih.gov

The choice of leaving group dictates the reaction conditions required for substitution. Highly activating groups like triflates or nonaflates may react under milder conditions compared to less reactive groups like mesylates or halides.

| Leaving Group | Abbreviation | Precursor Functional Group | Typical Reagent for Synthesis | Relative Reactivity |

|---|---|---|---|---|

| Trifluoromethanesulfonate | -OTf | Hydroxyl (-OH) | Triflic Anhydride (B1165640) (Tf₂O) | Very High |

| Toluenesulfonate | -OTs | Hydroxyl (-OH) | Tosyl Chloride (TsCl) | High |

| Methanesulfonate | -OMs | Hydroxyl (-OH) | Mesyl Chloride (MsCl) | Moderate |

| Benzenedisulfonylimide | -N(SO₂Ph)₂ | Amine (-NH₂) | Benzenesulfonyl Chloride | High (for amine substitution) |

| Iodide | -I | Amine (-NH₂) via Diazonium Salt | NaNO₂, H⁺, then KI | High (for a halide) |

Exploration of Novel Sulfonamide and Ester Architectures

The core structure of 4-acetamidophenyl methanesulfonate serves as a scaffold for developing new sulfonamide and ester compounds with unique architectures.

Sulfonamides: The synthesis of aryl sulfonamides is most commonly achieved by reacting an arylsulfonyl chloride with a primary or secondary amine. nih.gov A significant body of research exists on the synthesis of sulfonamides derived from 4-acetamidobenzenesulfonyl chloride. In one study, a series of sixteen different acetamidosulfonamide derivatives were synthesized by reacting 4-acetamidobenzenesulfonyl chloride with various amines in dichloromethane, using sodium carbonate as a base. nih.govresearchgate.net This method provided the target sulfonamides in good to excellent yields, demonstrating its versatility. researchgate.net

Novel catalytic methods for preparing the arylsulfonyl chloride precursors have also been developed. A palladium-catalyzed process allows for the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions, which can then be directly converted to sulfonamides by the addition of an amine to the crude reaction mixture. nih.gov This approach avoids the often harsh conditions of classical chlorosulfonation. nih.gov

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminophenol (B1666318) | N-(4-Hydroxyphenyl)-4-acetamidobenzenesulfonamide | 81 | nih.gov |

| 4-Amino-N,N-dimethylaniline | N-(4-(Dimethylamino)phenyl)-4-acetamidobenzenesulfonamide | 86 | nih.gov |

| Piperidine | 1-((4-Acetamidophenyl)sulfonyl)piperidine | 79 | nih.gov |

| Morpholine | 4-((4-Acetamidophenyl)sulfonyl)morpholine | 76 | nih.gov |

| 2-(Pyridin-2-yl)ethan-1-amine | N-(2-(Pyridin-2-yl)ethyl)-4-acetamidobenzenesulfonamide | 66 | nih.gov |

Esters: The synthesis of novel ester architectures related to the parent compound can involve esterification of the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide with various carboxylic acids or their derivatives. Standard esterification methods, such as reaction with an acyl chloride or acid anhydride in the presence of a base, are commonly employed. organic-chemistry.org Alternatively, catalytic methods using Lewis acids like Bi(OTf)₃ or Cu(OTf)₂ can facilitate the acylation of phenols under mild conditions. organic-chemistry.org

Another approach involves the synthesis of esters where the 4-acetamidophenyl moiety is part of the acyl group. This requires starting with 4-acetamidobenzoic acid and esterifying it with different alcohols. Direct esterification can be catalyzed by acids, or the carboxylic acid can be activated, for example, by conversion to an acyl chloride, for reaction with an alcohol. organic-chemistry.org These synthetic routes allow for the creation of a wide library of ester derivatives for further study.

Q & A

Basic: What are the standard synthetic routes for 4-acetamidophenyl methanesulfonate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling 4-acetamidophenol with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM). For optimization:

- Catalysts: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Reagent Ratios: Maintain a 1:1.2 molar ratio of 4-acetamidophenol to methanesulfonyl chloride to minimize side products.

- Purification: Column chromatography with cyclohexane/ethyl acetate (1:1 v/v) yields high-purity products (>95%) .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.1 ppm for methylsulfonyl group) .

Basic: How can researchers validate the structural integrity of 4-acetamidophenyl methanesulfonate post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- FT-IR: Confirm sulfonate (S=O) stretches at 1170–1250 cm⁻¹ and amide (N–H) bands at 3300 cm⁻¹ .

- NMR:

- Mass Spectrometry: ESI-MS (negative mode) should show [M−H]⁻ at m/z 244.1 .

Advanced: How does 4-acetamidophenyl methanesulfonate interact with biomolecules in enzymatic assays?

Methodological Answer:

The compound’s sulfonate group acts as a leaving group in nucleophilic substitution reactions. For example:

- Enzyme Inhibition: Test its effect on serine hydrolases (e.g., lipases) by monitoring residual activity via fluorometric assays (e.g., 4-methylumbelliferyl substrate cleavage) .

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ). Reported Kᵢ values for similar sulfonates range from 0.5–5 µM .

- Docking Analysis: Perform molecular docking (AutoDock Vina) to predict binding modes with enzyme active sites .

Advanced: How can contradictory data on the compound’s reactivity with amines be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity or pH effects:

- Solvent Screening: Compare reaction rates in DMSO (polar aprotic) vs. THF (non-polar). Sulfonate reactivity increases 3-fold in DMSO due to better leaving-group stabilization .

- pH Optimization: Adjust pH to 7–8 (buffered with Tris-HCl) to balance nucleophilicity of amine vs. hydrolysis of sulfonate .

- Control Experiments: Include blank reactions (no amine) to quantify non-specific hydrolysis.

Basic: What safety protocols are critical when handling 4-acetamidophenyl methanesulfonate?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood due to potential mutagenicity (analogous to ethyl methanesulfonate) .

- Waste Disposal: Neutralize with 10% NaOH before disposal to hydrolyze sulfonate groups .

Advanced: What experimental parameters govern the compound’s stability in aqueous solutions?

Methodological Answer:

- Temperature: Stability decreases above 40°C; store at 4°C for long-term use (t½ > 30 days) .

- pH: Degrades rapidly at pH < 3 (acid-catalyzed hydrolysis) or pH > 10 (base-mediated cleavage). Optimal stability at pH 6–7 .

- Light Sensitivity: Protect from UV light to prevent photolytic decomposition (confirmed via HPLC-MS degradation profiling) .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of 4-acetamidophenyl methanesulfonate?

Methodological Answer:

- Core Modifications: Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or alkylation of the sulfonate group) .

- Bioactivity Assays: Test against cancer cell lines (e.g., MCF-7) using MTT assays and compare IC₅₀ values .

- Computational Modeling: Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with cytotoxicity .

Basic: What analytical techniques are suitable for quantifying trace impurities in 4-acetamidophenyl methanesulfonate?

Methodological Answer:

- HPLC-DAD: Detect impurities at 254 nm with a C18 column (LOD: 0.1 µg/mL) .

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 156.0 for hydrolyzed acetamidophenol) .

- Karl Fischer Titration: Quantify water content (<0.5% w/w) to prevent hydrolysis during storage .

Advanced: What environmental monitoring strategies apply to methanesulfonate derivatives in polar ecosystems?

Methodological Answer:

- Sample Collection: Extract ice cores or seawater samples from polar regions (e.g., Antarctica) and analyze via ion chromatography for methanesulfonate (MSA) content .

- Climate Correlation: Compare MSA concentrations with historical temperature data to assess aerosol formation trends .

- Degradation Studies: Simulate UV exposure in environmental chambers to measure photolytic half-life (t½ ≈ 15 days at 60°N latitude) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.